Fensulfothion oxon

Catalog No.
S773890
CAS No.
6552-21-2
M.F
C11H17O5PS
M. Wt
292.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fensulfothion oxon

CAS Number

6552-21-2

Product Name

Fensulfothion oxon

IUPAC Name

diethyl (4-methylsulfinylphenyl) phosphate

Molecular Formula

C11H17O5PS

Molecular Weight

292.29 g/mol

InChI

InChI=1S/C11H17O5PS/c1-4-14-17(12,15-5-2)16-10-6-8-11(9-7-10)18(3)13/h6-9H,4-5H2,1-3H3

InChI Key

GNTVZNNILZKEIB-UHFFFAOYSA-N

SMILES

CCOP(=O)(OCC)OC1=CC=C(C=C1)S(=O)C

Synonyms

Diethyl 4-(Methylsulfinyl)phenyl Ester Phosphoric Acid; Dasanit O; Dasanit O Analog; Diethyl 4-Methylsulfinylphenyl Phosphate; p-(Methylsulfinyl)-phenol Diethyl Phosphate

Canonical SMILES

CCOP(=O)(OCC)OC1=CC=C(C=C1)S(=O)C

Analytical Chemistry and Pesticide Residue Analysis

Summary of the Application: Fensulfothion oxon is used as a reference standard in the determination of pesticide residues in various substances . It’s particularly used in the analysis of residues in baby food .

Methods of Application or Experimental Procedures: The method involves the use of high performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) . These techniques allow for the precise detection and quantification of Fensulfothion oxon and other pesticide residues in the sample.

Results or Outcomes: The use of Fensulfothion oxon as a reference standard allows for accurate and reliable results in the analysis of pesticide residues. This contributes to ensuring the safety of food products, particularly those consumed by vulnerable populations such as infants .

Pesticide Residue Analysis in Herbal Medicine

Summary of the Application: Fensulfothion oxon is used in the analysis of pesticide residues in herbal medicines, specifically in Daikenchuto (DKT), a widely used herbal medicine in Japan .

Methods of Application or Experimental Procedures: The method involves the use of gas chromatography–tandem mass spectrometry (GC–MS/MS). The method could extract pesticides from DKT with acetone, elute pesticides with acetonitrile using a SepPak C18 column (5 g) and with ethyl acetate using a DSC-NH2 column (2 g) .

Results or Outcomes: This method, which could quantify 88 compounds, was validated according to USP. A pesticide residue analysis method that meets USP requirements enables the analysis of pesticide residues with a high residue risk and contributes to improving the safety of “Kampo” and other herbal medicines .

Pesticide in Agricultural Products

Summary of the Application: Fensulfothion oxon is found in a variety of agricultural products due to its broad-spectrum applicability .

Methods of Application or Experimental Procedures: Fensulfothion oxon is applied as a pesticide on crops such as corn, onions, pineapples, bananas, sugar cane, peanuts, and others .

Results or Outcomes: A reliable testing method for determining residue levels of Fensulfothion oxon is necessary to evaluate food safety and risks to human health .

Fensulfothion oxon is an organophosphorus compound primarily known as a metabolite of fenthion, an insecticide widely used in agriculture. The chemical structure of fensulfothion oxon features a phosphorus atom bonded to sulfur and oxygen, contributing to its biological activity. Its molecular formula is C₁₁H₁₇O₅PS, and it has a molecular weight of approximately 274.3 g/mol . Fensulfothion oxon is notable for its role in the environmental degradation of fenthion and its potential toxicity to non-target organisms, including humans.

Fensulfothion oxon is considered more toxic than fensulfothion itself []. It inhibits acetylcholinesterase, an enzyme critical for nerve function, leading to neurological symptoms like tremors, paralysis, and respiratory failure [].

, particularly hydrolysis and oxidation. In the presence of hydroxyl radicals, it can degrade through heterogeneous kinetics, which involves surface-bound interactions that affect its stability and persistence in the environment . Additionally, fensulfothion oxon can be converted into various metabolites through enzymatic processes in biological systems, such as sulfoxides and sulfones, which further influence its toxicity and environmental behavior .

Fensulfothion oxon exhibits significant biological activity due to its ability to inhibit acetylcholinesterase, an enzyme critical for nerve function. This inhibition leads to the accumulation of acetylcholine in synapses, causing overstimulation of the nervous system. The acute toxicity of fensulfothion oxon has been documented, with potential effects including respiratory failure and neurotoxicity in both humans and wildlife . Its metabolites also exhibit varying degrees of toxicity, complicating assessments of environmental risk.

The synthesis of fensulfothion oxon typically involves the oxidation of fenthion or its sulfoxide derivative. This process can be achieved through various methods, including:

  • Chemical Oxidation: Utilizing oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
  • Biological Oxidation: Employing microbial cultures capable of metabolizing fenthion into its oxon form.

These methods highlight the compound's dual nature as both a pesticide and a product of environmental transformation .

Fensulfothion oxon is primarily studied for its implications in environmental science and toxicology rather than direct applications. Its relevance includes:

  • Environmental Monitoring: As a marker for the degradation of fenthion in agricultural runoff.
  • Toxicological Studies: To assess risks associated with organophosphorus compounds in ecosystems.

While not directly applied as a pesticide, understanding its behavior aids in evaluating the safety and efficacy of fenthion use in agriculture .

Research has shown that fensulfothion oxon interacts with various biological systems. Notably:

  • Enzymatic Interactions: It is metabolized by cytochrome P450 enzymes, leading to varied toxicological profiles depending on the metabolic pathway activated.
  • Environmental Interactions: Its degradation products can interact with other pollutants, potentially forming more toxic compounds or altering ecological dynamics .

Fensulfothion oxon shares structural and functional similarities with several other organophosphorus compounds. Here are some notable examples:

Compound NameStructure SimilarityBiological ActivityUnique Features
FenthionSimilar backboneAcetylcholinesterase inhibitorWidely used as an insecticide
MalathionSimilar functional groupsAcetylcholinesterase inhibitorLess persistent in the environment
ParathionSimilar phosphorus groupAcetylcholinesterase inhibitorMore toxic than fenthion
ChlorpyrifosSimilar chemical classAcetylcholinesterase inhibitorKnown for broader spectrum pest control

Fensulfothion oxon's unique aspect lies in its role as a metabolite that influences the degradation pathways and toxicity profiles of other organophosphorus compounds. This characteristic underscores its importance in environmental monitoring and toxicological assessments .

XLogP3

1.4

Other CAS

6552-21-2

Wikipedia

Fensulfothion oxon

Dates

Modify: 2023-08-15

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